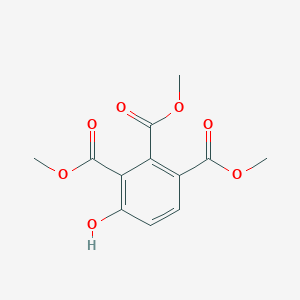
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzene, featuring three carboxylate groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate typically involves multi-component reactions. One notable method is the one-pot reaction of dimethyl acetylenedicarboxylate and malononitrile in the presence of catalysts such as triphenylphosphine and p-toluenesulfonic acid. This reaction is carried out under mild conditions and results in the formation of a fully substituted phenol with bright fluorescence properties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity in large-scale production.
化学反応の分析
Types of Reactions
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylate groups can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Trimethyl benzene-1,2,4-tricarboxylate: Similar structure but lacks the hydroxyl group.
Dimethyl terephthalate: Contains two carboxylate groups and is used in polymer production.
Isophthalic acid: Another benzene derivative with carboxylate groups but different substitution pattern.
Uniqueness
Its fluorescent properties also make it valuable in optoelectronic applications .
特性
CAS番号 |
81931-48-8 |
|---|---|
分子式 |
C12H12O7 |
分子量 |
268.22 g/mol |
IUPAC名 |
trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H12O7/c1-17-10(14)6-4-5-7(13)9(12(16)19-3)8(6)11(15)18-2/h4-5,13H,1-3H3 |
InChIキー |
RLAQYWQGVIWVHJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)O)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


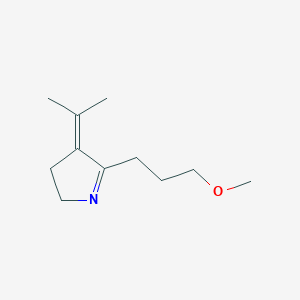
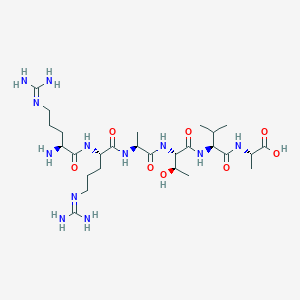
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
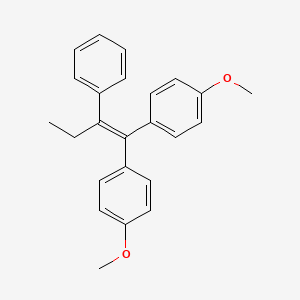

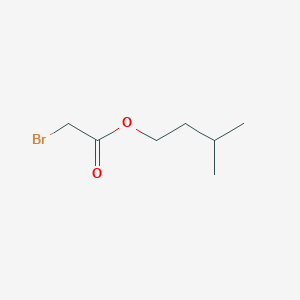
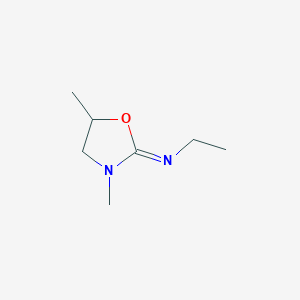
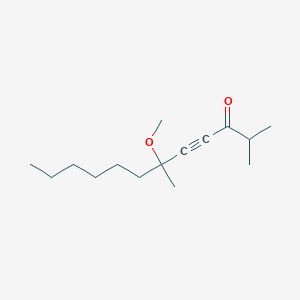


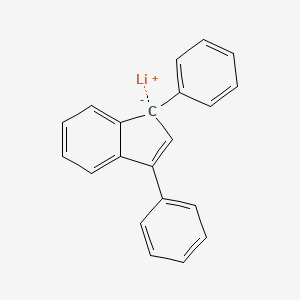
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

